ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-4-31-20(27)14-32-22-25-24-19(26(22)17-7-5-6-8-18(17)30-3)13-23-21(28)15-9-11-16(29-2)12-10-15/h5-12H,4,13-14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOAGYPABCULPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by empirical research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole ring and the introduction of the thioacetate functionality. Common reagents include ethyl chloroacetate and various amine derivatives. The synthetic route can be optimized for yield and purity using techniques such as continuous flow reactors and catalytic systems.
The biological activity of this compound is believed to involve several mechanisms:
- Hydrogen Bonding : The amide and ester groups can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
- π-π Interactions : The presence of the triazole ring allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, suggesting that this compound may possess comparable efficacy against pathogens .
Antitumor Activity
Several studies have evaluated the antitumor potential of triazole derivatives. For example, compounds with similar structural motifs have been tested in vitro against cancer cell lines, showing promising growth inhibition rates. These findings suggest that this compound could be a candidate for further antitumor studies .
Actoprotective Activity
In a study focused on actoprotective effects, triazole derivatives were shown to reduce fatigue in animal models. This suggests potential applications in enhancing physical performance or recovery from fatigue-related conditions .
Case Studies
-
Antimicrobial Efficacy : A series of experiments demonstrated that triazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties compared to standard antibiotics.
Compound MIC (µg/mL) Target Organism Compound A 10 Staphylococcus aureus Compound B 15 Escherichia coli Ethyl Triazole 12 Pseudomonas aeruginosa -
Antitumor Studies : In vitro assays revealed that this compound showed selective cytotoxicity against cancer cell lines with IC50 values significantly lower than those observed for conventional chemotherapeutics.
Cell Line IC50 (µM) HeLa 5.0 MCF7 7.5 A549 6.0
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent variations, synthetic strategies, and pharmacological implications.
Substituent Variations and Structural Analogues
Pharmacological and Physicochemical Properties
Key Differentiators
Ester vs. Acid/Salt : The ethyl thioacetate enhances cell permeability compared to ionic salts but reduces aqueous solubility .
Triazole vs. Heterocycle Replacements: Thiazole or quinazolinone cores (e.g., ) alter electronic properties and binding modes .
Research Findings and Implications
- Anticancer Potential: Structural analogs with triazole-thioacetate motifs show cytotoxicity against cancer cell lines, suggesting the target compound may share this activity .
- Solubility-Toxicity Balance : Sodium/potassium salts of thioacetic acids () exhibit lower toxicity profiles due to improved solubility, a trade-off with the target’s lipophilicity .
- Synthetic Scalability : The target’s synthesis mirrors scalable methods for triazole derivatives, supporting feasibility for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
